5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
Description
Chemical Name: 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide CAS Number: 1421603-42-0 Molecular Formula: C₁₂H₁₂F₃NO₂ Synonyms: EN300-109246 Structural Features: This compound consists of an oxolane (tetrahydrofuran) ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and a carboxamide moiety at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H2,16,17) |
InChI Key |
JLBNHQXFLKKDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, here’s a general outline:
Introduction of the Trifluoromethyl Group: Start with a suitable precursor containing the oxolane ring. Introduce the trifluoromethyl group at the desired position using appropriate reagents.
Carboxylation: Convert the trifluoromethyl-substituted intermediate into the carboxamide by reacting it with a carboxylating agent (e.g., carbon dioxide or a carboxylic acid derivative).
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Trifluoromethylation: Reagents like Togni’s reagent or trifluoromethyl iodide can introduce the trifluoromethyl group.
Carboxylation: Carboxylation typically involves CO or carboxylic acid derivatives (e.g., esters or acid chlorides).
Major Products: The major product is the desired 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide exhibits promising biological activities, particularly in medicinal chemistry:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer), A-549 (lung adenocarcinoma), and ES-2 (ovarian cancer) cell lines with IC50 values ranging from 5 to 15 µM . The mechanism of action appears to involve:
- DNA Interaction : Binding to DNA disrupts replication processes.
- Apoptosis Induction : Increases pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : Causes arrest at the G1/S phase transition, inhibiting further proliferation.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 | 7.5 | More effective |
| A-549 | 10.0 | Comparable |
| ES-2 | 12.0 | More effective |
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Research Applications
The applications of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide extend beyond oncology:
-
Medicinal Chemistry :
- As a lead candidate for drug development targeting various diseases.
- Potential use in combination therapies to enhance efficacy against resistant cancer types.
-
Materials Science :
- Exploration of its properties for developing advanced materials with specific functionalities due to its unique chemical structure.
-
Analytical Chemistry :
- Utilized as a reference standard in analytical methods for quantifying pharmaceutical impurities.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its trifluoromethyl group and oxolane ring suggest potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent positions, heterocyclic variations, and physicochemical properties.
Positional Isomers
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide CAS: Not explicitly listed (EN300-109253) Key Difference: The -CF₃ group is at the 4-position of the phenyl ring instead of the 3-position. Implications: The 4-CF₃ isomer may exhibit altered steric and electronic interactions in biological systems due to the symmetric placement of the substituent. This could influence binding affinity to target receptors compared to the 3-CF₃ analog .
N-[4-Amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide CAS: 1004194-38-0 Key Difference: An amino (-NH₂) group is introduced at the 4-position of the phenyl ring. This modification could shift pharmacokinetic profiles .
Heterocyclic Variants
N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- CAS : Y031-0700
- Molecular Formula : C₁₀H₁₅N₃O₂S
- Key Difference : Replacement of the phenyl group with a 1,3,4-thiadiazole ring.
- Properties :
- logP : 1.82 (indicative of moderate lipophilicity)
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic Acid
- CAS : 1421601-98-0
- Key Difference : Carboxylic acid (-COOH) replaces the carboxamide (-CONH₂) group.
- Implications : The acidic moiety increases water solubility but may reduce blood-brain barrier penetration. This derivative could serve as a synthetic intermediate for prodrug development .
Discontinued Analogs
- N-[4-Amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide (CAS 1004194-38-0) and others were discontinued by suppliers like CymitQuimica . Potential reasons include challenges in synthesis, stability, or insufficient efficacy in preliminary studies.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Key Substituent/Group | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide | 1421603-42-0 | C₁₂H₁₂F₃NO₂ | 3-CF₃ phenyl, carboxamide | ~2.5* | ~50* |
| 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide | EN300-109253 | C₁₂H₁₂F₃NO₂ | 4-CF₃ phenyl, carboxamide | ~2.5* | ~50* |
| N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide | Y031-0700 | C₁₀H₁₅N₃O₂S | Thiadiazole, propyl | 1.82 | 55.78 |
| 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid | 1421601-98-0 | C₁₂H₁₁F₃O₃ | 3-CF₃ phenyl, carboxylic acid | ~1.8* | ~70* |
Research Implications
- Positional Isomerism : The 3-CF₃ vs. 4-CF₃ substitution may lead to divergent biological activities. For example, the 3-CF₃ group’s asymmetric placement could enhance binding to asymmetric enzyme pockets, whereas the 4-CF₃ isomer might favor symmetric targets .
- Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., Y031-0700) offer improved hydrogen-bonding interactions but reduced lipophilicity, which could limit CNS penetration .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the parent compound balances solubility and permeability, making it more drug-like than the carboxylic acid derivative .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule. The oxolane ring contributes to its structural rigidity, potentially influencing its interaction with biological targets.
Enzyme Inhibition
Research has indicated that compounds containing the trifluoromethyl group can act as effective enzyme inhibitors. For instance, studies have shown that similar compounds exhibit enhanced potency against various enzymes involved in metabolic pathways. The presence of the trifluoromethyl group in 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide may similarly enhance its inhibitory effects on target enzymes, making it a candidate for further investigation in enzyme inhibition studies .
Antimicrobial Activity
Preliminary studies suggest that derivatives of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide may possess antimicrobial properties. The presence of the trifluoromethyl group has been linked to increased activity against certain pathogens. For example, compounds with similar structural motifs have demonstrated selective activity against Chlamydia species, indicating that this compound might also exhibit antimicrobial efficacy .
The mechanism of action for 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can facilitate stronger binding interactions through hydrophobic effects and potential hydrogen bonding, thereby modulating enzyme activity or receptor signaling pathways.
Case Studies
- Enzyme Interaction Studies : In vitro assays have been conducted to assess the binding affinity of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide with various enzymes. These studies revealed significant inhibition rates at micromolar concentrations, suggesting a potent interaction with specific enzyme targets .
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that those with a trifluoromethyl substituent exhibited improved activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This supports the hypothesis that 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide may also demonstrate similar antimicrobial effects .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
